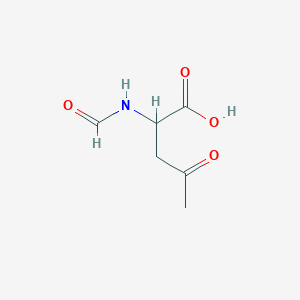

2-Formamido-4-oxopentanoic acid

Description

2-Formamido-4-oxopentanoic acid is a specialized organic compound characterized by a pentanoic acid backbone with a formamido (-NHCHO) substituent at the C2 position and a ketone group at C2. This compound is likely of interest in synthetic organic chemistry and biochemical research, particularly in studies exploring modified amino acids or peptide derivatives .

Properties

Molecular Formula |

C6H9NO4 |

|---|---|

Molecular Weight |

159.14 g/mol |

IUPAC Name |

2-formamido-4-oxopentanoic acid |

InChI |

InChI=1S/C6H9NO4/c1-4(9)2-5(6(10)11)7-3-8/h3,5H,2H2,1H3,(H,7,8)(H,10,11) |

InChI Key |

KLJYBGIJKYMCMM-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CC(C(=O)O)NC=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Formamido-4-oxopentanoic acid can be achieved through several methods. One common approach involves the reaction of 4-oxopentanoic acid with formamide under acidic conditions. The reaction typically requires a catalyst, such as hydrochloric acid or sulfuric acid, and is conducted at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound often involves continuous processes that utilize strong acid technology. The starting material, 4-oxopentanoic acid, is derived from the degradation of cellulose or starch. The process involves high pressures and temperatures, and the product is purified through extraction and distillation .

Chemical Reactions Analysis

Types of Reactions

2-Formamido-4-oxopentanoic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or amines.

Substitution: It can undergo nucleophilic substitution reactions, where the formamido group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids

Reduction: Alcohols or amines

Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

2-Formamido-4-oxopentanoic acid has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: This compound is studied for its potential role in metabolic pathways and enzyme interactions.

Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals and its role in drug development.

Industry: It is used in the production of biodegradable plastics and other environmentally friendly materials.

Mechanism of Action

The mechanism of action of 2-Formamido-4-oxopentanoic acid involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes involved in metabolic processes, leading to the formation of various bioactive compounds. The formamido group plays a crucial role in its reactivity and interaction with biological molecules .

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below highlights key structural differences, applications, and research contexts of 2-formamido-4-oxopentanoic acid and related compounds:

Key Research Findings

Biological Activity: 2-Hydroxy-4-oxopentanoic acid is implicated in metabolic pathways and has been investigated for its role in leukemia treatment, suggesting that C2 functionalization (e.g., hydroxyl or formamido groups) may influence bioactivity .

Synthetic Utility: 4-Oxopentanoic acid is a versatile building block in organic synthesis, used to produce γ-valerolactone and other derivatives . The formamido variant may serve as a precursor for specialized peptides or prodrugs. Methyl 5-(1,3-dioxoisoindolin-2-yl)-4-oxopentanoate is stabilized as a reference standard, indicating that esterification or aromatic substitution enhances stability for analytical purposes .

The formamido derivative’s safety profile remains unstudied.

Critical Discussion of Limitations

- For example, its metabolic fate, pharmacokinetics, and toxicity are unknown.

- Functional Group Impact : The formamido group’s electron-withdrawing nature may alter acidity (pKa) at C4 compared to hydroxyl or acetamido groups, affecting solubility and reactivity .

Biological Activity

2-Formamido-4-oxopentanoic acid, also known as 5-formamido-4-oxopentanoic acid, is a compound of significant interest due to its biological activities, particularly in the context of cancer therapy and metabolic processes. This article reviews the synthesis, biological evaluation, and potential therapeutic applications of this compound based on diverse scientific literature.

Chemical Structure and Properties

This compound has a molecular formula of CHNO and a molecular weight of approximately 160.12 g/mol. Its structure features a formamido group at the 2-position and a keto group at the 4-position of the pentanoic acid backbone, which contributes to its unique biological properties.

Synthesis

The synthesis of this compound can be achieved through various methods, including the Ugi reaction. This reaction involves the condensation of an amino acid with an isocyanide and other reagents to form complex pseudo-peptides. The following steps outline a typical synthetic route:

- Esterification : An α-amino acid is reacted with thionyl chloride in methanol.

- Formylation : The resulting amino acid ester is treated with ethyl formate in the presence of sodium bicarbonate.

- Transformation : The formamide group is converted to an isocyanide using phosphorus oxychloride (POCl) and triethylamine.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It has been shown to inhibit the viability of various cancer cell lines, including glioblastoma (U87MG) cells, with an IC value around 500 µg/mL. The mechanism of action involves:

- Induction of Apoptosis : The compound promotes apoptosis by increasing the expression of pro-apoptotic proteins such as Bax and p53 while decreasing anti-apoptotic factors like Bcl-2.

- Photodynamic Therapy : It can be activated by laser light to generate reactive oxygen species (ROS), leading to selective cell death in tumor cells.

Interaction Studies

Interaction studies have demonstrated that this compound can bind to specific cellular pathways, influencing various biological processes. These interactions are critical for understanding its potential therapeutic applications.

Comparative Biological Activity

To contextualize the biological activity of this compound, it is useful to compare it with structurally related compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 5-Amino-4-oxopentanoic acid | Contains an amino group | Naturally occurring; involved in porphyrin synthesis |

| 2-Amino-3-ketopentanoic acid | Keto group at position 3 | Different positioning of functional groups |

| 5-Hydroxy-4-oxopentanoic acid | Hydroxyl group at position 5 | Potentially different biological activities |

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound in various experimental settings:

- Study on Cancer Cell Lines : A study demonstrated that treatment with this compound resulted in a significant reduction in cell viability in multiple cancer cell lines, suggesting its potential as a chemotherapeutic agent.

- Mechanistic Insights : Further research provided insights into its mechanism, showing that it alters apoptotic signaling pathways which could be leveraged for targeted cancer therapies.

- Photodynamic Applications : Investigations into its use in photodynamic therapy revealed promising results, indicating that it could enhance the efficacy of light-based treatments for tumors.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.